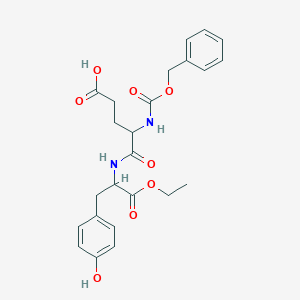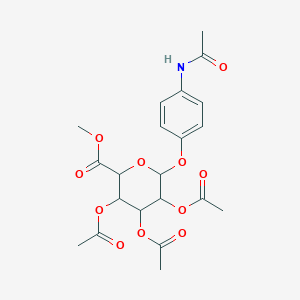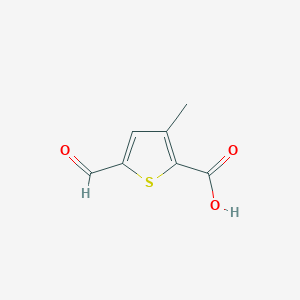
4-(Aminomethyl)hexan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)hexan-3-ol is an organic compound with the molecular formula C7H17NO It is a secondary alcohol with an amino group attached to the fourth carbon of the hexane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)hexan-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 4-(Aminomethyl)hexan-3-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is often conducted under high pressure and temperature using catalysts such as palladium on carbon (Pd/C) or Raney nickel.
化学反応の分析
Types of Reactions
4-(Aminomethyl)hexan-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to the corresponding amine using strong reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 4-(Aminomethyl)hexan-3-one or 4-(Aminomethyl)hexanoic acid.
Reduction: 4-(Aminomethyl)hexane.
Substitution: Various substituted amines or amides.
科学的研究の応用
4-(Aminomethyl)hexan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Aminomethyl)hexan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The alcohol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)hexan-3-one: The ketone analog of 4-(Aminomethyl)hexan-3-ol.
4-(Aminomethyl)hexanoic acid: The carboxylic acid derivative.
4-(Aminomethyl)hexane: The fully reduced amine.
Uniqueness
This compound is unique due to the presence of both an amino group and a secondary alcohol group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H17NO |
|---|---|
分子量 |
131.22 g/mol |
IUPAC名 |
4-(aminomethyl)hexan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-3-6(5-8)7(9)4-2/h6-7,9H,3-5,8H2,1-2H3 |
InChIキー |
UPVSZHJAUAVPBW-UHFFFAOYSA-N |
正規SMILES |
CCC(CN)C(CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide](/img/structure/B12104987.png)
![Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12104989.png)


![2-[[2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12104996.png)


![4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide](/img/structure/B12105011.png)
